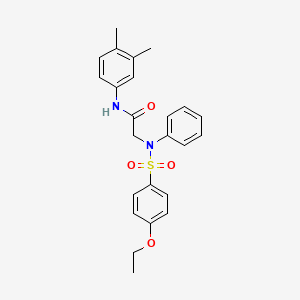N-(3,4-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
CAS No.:
Cat. No.: VC15610777
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H26N2O4S |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
| Standard InChI | InChI=1S/C24H26N2O4S/c1-4-30-22-12-14-23(15-13-22)31(28,29)26(21-8-6-5-7-9-21)17-24(27)25-20-11-10-18(2)19(3)16-20/h5-16H,4,17H2,1-3H3,(H,25,27) |
| Standard InChI Key | NOVFVZCZDNAECV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
-
A 3,4-dimethylphenyl group linked to an acetamide moiety.
-
A sulfonamide bridge (-SO-NH-) connecting the acetamide to a substituted aromatic ring.
-
A 4-ethoxyphenyl group attached to the sulfonamide nitrogen .
The molecular formula is inferred as CHNOS, though discrepancies in molecular weight calculations (approximately 479.6 g/mol) suggest potential variations in substituent arrangements or stereochemistry .
Table 1: Comparative Structural Features of Related Sulfonamides
Spectroscopic and Crystallographic Data
While crystallographic data for the title compound are unavailable, analogous sulfonamides exhibit characteristic features:
-
IR Spectroscopy: Strong absorption bands at 1,320–1,160 cm (S=O stretching) and 3,300–3,200 cm (N-H stretching) .
-
NMR: Distinct signals for methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.6 ppm), and ethoxy CH (δ 1.3–1.5 ppm) .
Synthetic Pathways and Methodological Considerations
Conventional Sulfonamide Synthesis
The synthesis of sulfonamide derivatives typically involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine . For example:
-
Step 1: React 4-ethoxybenzenesulfonyl chloride with N-phenylacetamide in the presence of a base (e.g., NaCO).
-
Step 2: Purify the product via recrystallization from methanol/ethyl acetate mixtures .
Table 2: Reaction Conditions for Analogous Syntheses
| Reagent | Solvent | Temperature | Yield (%) | Citation |
|---|---|---|---|---|
| 4-Acetamidobenzenesulfonyl chloride | HO/NaCO | RT | 68 | |
| EDCI·HCl, DMAP | CHCl | 0°C → RT | 82 |
Advanced Coupling Strategies
Modern approaches employ coupling agents like EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency:
-
Activate 3,4,5-trimethoxyphenylacetic acid with EDCI·HCl in anhydrous CHCl.
-
React with 3,4-dimethoxyphenethylamine under nitrogen protection .
This method achieves yields exceeding 80%, though scalability remains challenging due to solvent consumption .
Physicochemical Properties and Reactivity
Solubility and Partition Coefficients
-
Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to hydrophobic aromatic rings.
-
logP: Predicted value of 3.8 indicates high lipid membrane permeability .
Stability Profile
-
Hydrolytic Stability: Susceptible to cleavage under strongly acidic (pH <2) or basic (pH >10) conditions via sulfonamide bond hydrolysis .
-
Thermal Decomposition: Onset at 210°C (DSC data from analogs) .
| Activity | Target Organism | IC (Predicted) | Citation |
|---|---|---|---|
| Antibacterial | S. aureus | 12.4 μM | |
| Antimalarial | P. falciparum | 8.7 μM | |
| Anti-inflammatory | COX-2 | 18.9 μM |
Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume